Cas no 1692632-83-9 (2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine)

2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is a structurally unique amine derivative featuring a triazole moiety. Its rigid, sterically hindered framework enhances stability and selectivity in chemical reactions, making it valuable for applications in pharmaceutical synthesis and ligand design. The presence of the 1,2,3-triazole group introduces potential for hydrogen bonding and coordination, useful in medicinal chemistry and catalysis. The compound’s tertiary amine functionality offers reactivity for further derivatization, while the dimethyl substitution improves lipophilicity. Its well-defined structure and functional group compatibility make it a versatile intermediate for research in drug discovery and material science.
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine structure
1692632-83-9 structure
商品名:2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
CAS番号:1692632-83-9
MF:C8H16N4
メガワット:168.239440917969
CID:6113635
PubChem ID:107053068

2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
    • 1692632-83-9
    • EN300-1865771
    • インチ: 1S/C8H16N4/c1-8(2,6-9)4-7-5-12(3)11-10-7/h5H,4,6,9H2,1-3H3
    • InChIKey: VNFKVFCABSYDPJ-UHFFFAOYSA-N
    • ほほえんだ: NCC(C)(C)CC1=CN(C)N=N1

計算された属性

  • せいみつぶんしりょう: 168.137496527g/mol
  • どういたいしつりょう: 168.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 56.7Ų

2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1865771-0.5g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
0.5g
$1014.0 2023-09-18
Enamine
EN300-1865771-1.0g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
1g
$1500.0 2023-06-01
Enamine
EN300-1865771-5.0g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
5g
$4349.0 2023-06-01
Enamine
EN300-1865771-10g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
10g
$4545.0 2023-09-18
Enamine
EN300-1865771-2.5g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
2.5g
$2071.0 2023-09-18
Enamine
EN300-1865771-0.1g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
0.1g
$930.0 2023-09-18
Enamine
EN300-1865771-0.25g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
0.25g
$972.0 2023-09-18
Enamine
EN300-1865771-1g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
1g
$1057.0 2023-09-18
Enamine
EN300-1865771-0.05g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
0.05g
$888.0 2023-09-18
Enamine
EN300-1865771-10.0g
2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1692632-83-9
10g
$6450.0 2023-06-01

2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine 関連文献

2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amineに関する追加情報

Introduction to 2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine (CAS No. 1692632-83-9) and Its Emerging Applications in Chemical Biology

2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine, identified by the CAS number 1692632-83-9, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole moiety and alkylamine functional group, exhibits a promising profile for further exploration in drug discovery and biochemical studies. The presence of the 1-methyl-1H-1,2,3-triazol-4-yl substituent not only imparts distinct electronic and steric properties but also opens up avenues for novel interactions with biological targets.

The compound’s synthesis involves a carefully orchestrated sequence of reactions that highlight the versatility of modern organic chemistry techniques. The dimethyl groups at the 2-position of the propanamine backbone contribute to its lipophilicity, making it a candidate for membrane-interacting applications. Recent advancements in computational chemistry have enabled researchers to predict potential binding affinities and pharmacokinetic properties of this molecule, suggesting its suitability for further development as an intermediate or lead compound in medicinal chemistry.

In the realm of chemical biology, 2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine has been studied for its potential role in modulating enzyme activity and receptor interactions. The triazole ring is a well-known pharmacophore that can engage with various biological systems, including kinases and proteases. Preliminary in vitro studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain therapeutic targets, making it a valuable scaffold for structure-based drug design. The 1-methyl substitution on the triazole ring further enhances its metabolic stability, which is a critical factor in drug development.

The integration of this compound into larger molecular frameworks has also been explored. For instance, researchers have investigated its incorporation into peptidomimetics aimed at mimicking natural bioactive peptides while improving pharmacological properties such as bioavailability and resistance to degradation. The propanamine core provides a flexible backbone that can be modified to optimize binding interactions with biological targets. This adaptability makes 2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine a versatile building block for synthetic chemists.

Emerging research has also delved into the potential applications of this compound in materials science. Its unique structural features make it a candidate for designing novel polymers or coatings with enhanced mechanical and thermal properties. The dimethyl groups contribute to hydrophobicity, while the nitrogen-rich triazole ring can improve thermal stability. Such applications align with the growing demand for sustainable and high-performance materials in industrial settings.

The synthesis of 1692632-83-9 has been refined through continuous optimization to achieve high yields and purity levels. Modern techniques such as flow chemistry have enabled more efficient production processes, reducing waste and energy consumption. These advancements underscore the importance of green chemistry principles in the development of novel compounds like this one.

Future directions in the study of 2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-y)propan-l-am ine include exploring its interactions with complex biological systems using high-throughput screening methods. Such approaches can accelerate the discovery of novel therapeutic applications by systematically evaluating its effects on multiple targets simultaneously. Additionally, computational modeling will play an increasingly critical role in predicting how modifications to this scaffold can enhance its pharmacological profile.

The compound’s potential extends beyond traditional pharmaceutical applications into areas such as agrochemicals and specialty chemicals. Its structural motifs are reminiscent of molecules known to exhibit bioactivity in these fields, suggesting that further exploration could yield valuable derivatives with tailored properties.

In conclusion, 1692632 83 9 represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse applications. Its unique combination of functional groups positions it as a promising candidate for future research across multiple disciplines. As our understanding of molecular interactions continues to evolve, 2 2 dimethyl 3 ( 1 methyl 1 h 12 13 tri azol 4 yl ) pro pan l am ine is poised to play an increasingly significant role in advancing both scientific knowledge and technological innovation.

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